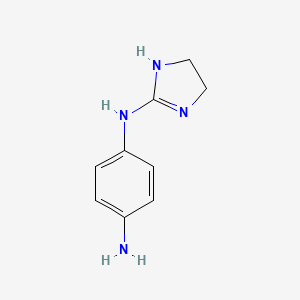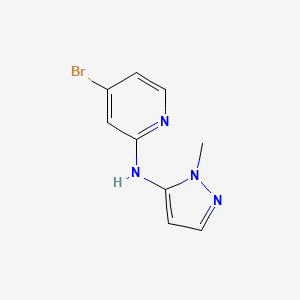
4-bromo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine is a heterocyclic compound that features a bromine atom, a pyrazole ring, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the brominated pyrazole with 2-aminopyridine using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in 4-bromo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucle
Propriétés
Formule moléculaire |
C9H9BrN4 |
|---|---|
Poids moléculaire |
253.10 g/mol |
Nom IUPAC |
4-bromo-N-(2-methylpyrazol-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H9BrN4/c1-14-9(3-5-12-14)13-8-6-7(10)2-4-11-8/h2-6H,1H3,(H,11,13) |
Clé InChI |
PLRIUUDPEHQBNC-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)NC2=NC=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


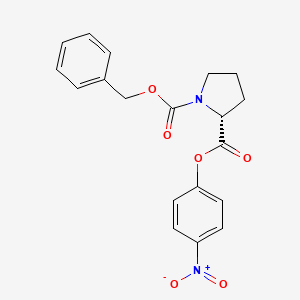
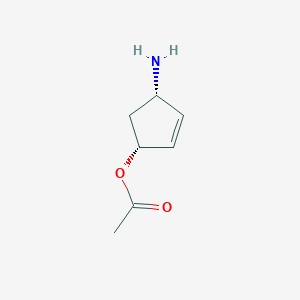
![3-Ethoxy-4-[4-(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B12825638.png)
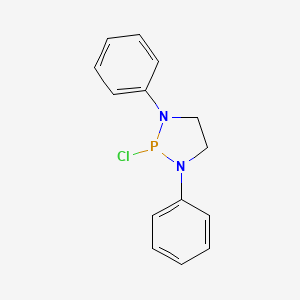
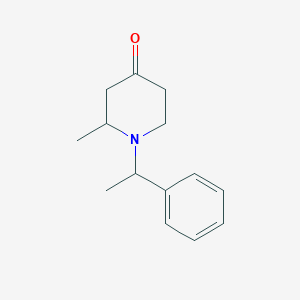
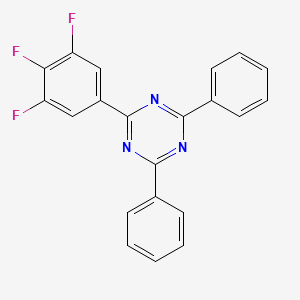
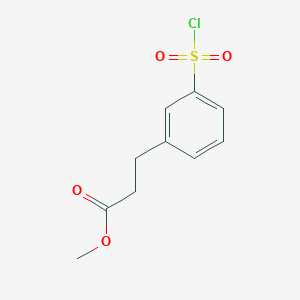
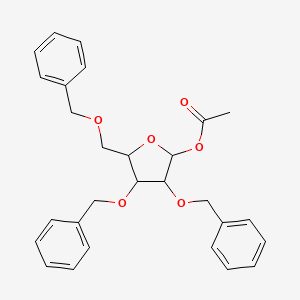
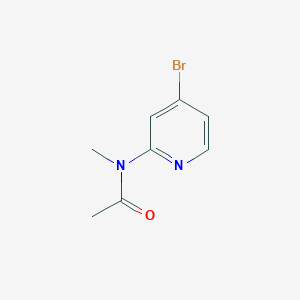

![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B12825710.png)


